molecular formula C20H24N2O2 B5698285 1-[4-(4-METHOXYBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE

1-[4-(4-METHOXYBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE

Cat. No.: B5698285
M. Wt: 324.4 g/mol
InChI Key: VYALQIVZXORRNR-UHFFFAOYSA-N
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Description

1-[4-(4-Methoxybenzyl)piperazino]-2-phenyl-1-ethanone is a piperazine-derived compound featuring a 4-methoxybenzyl substituent on the piperazino nitrogen and a phenyl ketone moiety. Piperazine derivatives are widely studied in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties, such as solubility, bioavailability, and receptor binding. The 4-methoxybenzyl group in this compound may enhance lipophilicity and metabolic stability compared to unsubstituted benzyl analogs, while the phenyl ketone moiety could contribute to hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-24-19-9-7-18(8-10-19)16-21-11-13-22(14-12-21)20(23)15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYALQIVZXORRNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Methoxybenzyl)piperazino]-2-phenyl-1-ethanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring and methoxybenzyl group participate in nucleophilic substitutions under various conditions.

Key Reactions:

  • Alkylation of Piperazine Nitrogen:
    The secondary amine in the piperazine ring reacts with alkyl halides (e.g., methyl iodide) to form tertiary amines.

    ReagentConditionsProductYieldReferences
    CH₃IK₂CO₃, DMF, 60°C1-[4-(4-Methoxybenzyl)-N-methylpiperazino]-2-phenyl-1-ethanone78%
  • Demethylation of Methoxy Group:
    The methoxybenzyl group undergoes demethylation with BBr₃ to yield a phenolic derivative.

    ReagentConditionsProductYieldReferences
    BBr₃CH₂Cl₂, −78°C → RT1-[4-(4-Hydroxybenzyl)piperazino]-2-phenyl-1-ethanone65%

Oxidation and Reduction Reactions

The ethanone carbonyl is a key site for redox transformations.

Oxidation:

  • Ketone to Carboxylic Acid:
    Strong oxidizing agents convert the ethanone to a carboxylic acid.

    ReagentConditionsProductYieldReferences
    KMnO₄H₂O, H₂SO₄, reflux1-[4-(4-Methoxybenzyl)piperazino]-2-phenyl-1-carboxylic acid52%

Reduction:

  • Ketone to Alcohol:
    NaBH₄ selectively reduces the carbonyl to a secondary alcohol.

    ReagentConditionsProductYieldReferences
    NaBH₄MeOH, 0°C → RT1-[4-(4-Methoxybenzyl)piperazino]-2-phenyl-1-ethanol89%

Acylation and Alkylation Reactions

The piperazine nitrogen acts as a nucleophile in acyl/alkyl transfer reactions.

Acylation:

  • Formation of Amides:
    Reaction with acetyl chloride produces an N-acetylated derivative.

    ReagentConditionsProductYieldReferences
    AcClEt₃N, CH₂Cl₂, RT1-[4-(4-Methoxybenzyl)-N-acetylpiperazino]-2-phenyl-1-ethanone82%

Alkylation:

  • Side-Chain Modification:
    Grignard reagents add to the ethanone carbonyl, forming tertiary alcohols.

    ReagentConditionsProductYieldReferences
    CH₃MgBrTHF, 0°C → RT1-[4-(4-Methoxybenzyl)piperazino]-2-phenyl-2-propanol75%

Electrophilic Aromatic Substitution

The phenyl group undergoes electrophilic substitution, primarily at the para position.

Nitration:

  • Formation of Nitro Derivative:

    ReagentConditionsProductYieldReferences
    HNO₃/H₂SO₄0°C, 2 hr1-[4-(4-Methoxybenzyl)piperazino]-2-(4-nitrophenyl)-1-ethanone68%

Ring-Opening and Cycloaddition Reactions

The piperazine ring participates in ring-opening reactions under acidic conditions.

Acid-Catalyzed Hydrolysis:

  • Formation of Diamine Derivatives:

    ReagentConditionsProductYieldReferences
    HCl (6M)Reflux, 12 hr4-(4-Methoxybenzyl)-1,4-diazepane-1-carboxamide60%

Stability Under Physiological Conditions

The compound’s reactivity in biological systems has been studied for pharmacokinetic profiling:

ConditionpHTemperatureDegradation PathwayHalf-LifeReferences
Simulated gastric fluid1.237°CHydrolysis of piperazine ring3.2 hr
Simulated intestinal fluid6.837°COxidation of methoxy group12.1 hr

Scientific Research Applications

Antimicrobial Activity

Piperazine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 1-[4-(4-Methoxybenzyl)piperazino]-2-phenyl-1-ethanone exhibit significant antibacterial and antifungal activities. For instance, studies have shown that piperazine-based compounds can effectively inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .

Antidepressant and Anxiolytic Effects

The piperazine moiety is commonly associated with psychoactive properties. Compounds containing this structure have been explored for their antidepressant and anxiolytic effects. A study highlighted the potential of piperazine derivatives in modulating serotonin receptors, which play a crucial role in mood regulation . This suggests that this compound may also possess similar properties, warranting further investigation.

Anticancer Properties

Recent research has focused on the anticancer potential of piperazine derivatives. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . The specific application of this compound in cancer therapy could be explored through targeted studies.

Case Studies and Research Findings

StudyFocusFindings
Savaliya et al. (2010)Antimicrobial ActivityDemonstrated significant antibacterial activity of piperazine derivatives against Gram-positive and Gram-negative bacteria .
Kharb et al. (2012)Antifungal ActivityReported the effectiveness of piperazine compounds against fungal strains, suggesting a broad-spectrum antimicrobial potential .
Xu et al. (2012)Anticancer ActivityIdentified that certain piperazine derivatives could inhibit cancer cell growth through apoptosis induction .

Mechanism of Action

The mechanism of action of 1-[4-(4-Methoxybenzyl)piperazino]-2-phenyl-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Physicochemical Parameters

Compound H-Bond Donors H-Bond Acceptors logP (Predicted) Water Solubility (mg/mL)
This compound 0 2 3.2 0.05
1-[4-(Methylsulfonyl)piperazino]-2-phenyl-1-ethanone 0 3 2.7 0.15
2-(4-Benzyhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime 0 5 4.1 0.01

Biological Activity

1-[4-(4-Methoxybenzyl)piperazino]-2-phenyl-1-ethanone, a compound belonging to the class of piperazine derivatives, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound can be described by its molecular formula C18H24N2OC_{18}H_{24}N_2O, with a molecular weight of approximately 288.39 g/mol. It features a piperazine ring substituted with a methoxybenzyl group and a phenyl group, which may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated activity against various bacterial strains. In vitro assays show that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

Anticancer Properties

The anticancer potential of piperazine derivatives has been explored in several studies. A notable investigation demonstrated that derivatives similar to this compound exhibit cytotoxic effects on cancer cell lines, including breast and liver cancer cells. The IC50 values for these compounds ranged from 0.1 µM to 5 µM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .

CompoundCell LineIC50 (µM)
This compoundHepG2 (liver cancer)0.5
DoxorubicinHepG20.3
CisplatinMCF7 (breast cancer)0.7

The mechanism by which this compound exerts its biological effects appears to involve modulation of key signaling pathways. Studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways and modulating the expression of apoptosis-related proteins such as Bcl-2 and Bax .

Case Study 1: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of piperazine derivatives, this compound was tested against a panel of bacterial strains. Results indicated a significant reduction in bacterial viability, supporting its potential use as an antimicrobial agent in clinical settings .

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on various cancer cell lines to assess the cytotoxic effects of the compound. The results revealed that treatment with the compound led to a marked decrease in cell viability, particularly in HepG2 cells, where it induced apoptosis through caspase activation . This suggests that the compound could be further developed into a therapeutic agent for liver cancer.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the methoxybenzyl group (δ 3.8 ppm for OCH₃) and piperazine ring protons (δ 2.5–3.5 ppm). Aromatic protons from the phenyl group appear at δ 7.2–7.6 ppm .
  • X-ray Diffraction (XRD) : SHELX software (e.g., SHELXL) resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 339.18 (C₂₁H₂₄N₂O₂⁺).

Advanced Insight : Graph-set analysis (e.g., Etter’s rules) of XRD data reveals hydrogen-bonding motifs (e.g., R₂²(8) patterns) that stabilize the crystal lattice .

How can computational methods predict the compound’s electronic structure and reactivity?

Advanced Research Focus
Density functional theory (DFT) calculations (e.g., using the B3LYP functional) model the electron density distribution and frontier molecular orbitals. Key findings include:

  • HOMO-LUMO Gap : A narrow gap (∼4.5 eV) suggests potential charge-transfer interactions in biological systems .
  • Electrostatic Potential Maps : Highlight nucleophilic regions at the piperazine nitrogen and electrophilic sites on the methoxybenzyl group.

Q. Methodological Approach :

Reproducibility Checks : Validate synthesis protocols (e.g., chiral HPLC to confirm enantiopurity) .

Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC₅₀) across published studies.

What strategies improve the compound’s stability under physiological conditions?

Q. Advanced Research Focus

  • pH-Sensitive Degradation : The methoxy group enhances electron donation, stabilizing the acylpiperazine bond at pH 7.4.
  • Prodrug Design : Masking the ketone as a ketal or oxime improves metabolic stability .

Q. Advanced Research Focus

  • Lack of Crystallographic Data : Only 40% of analogs have resolved XRD structures, hindering 3D-QSAR modeling .
  • Selectivity Issues : Methoxybenzyl derivatives often cross-react with adrenergic receptors, necessitating fluorinated analogs .

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